

# Unveiling Ethyl N-(tert-butoxycarbonyl)oxamate: From Discovery to Synthesis and Application

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## Compound of Interest

Compound Name: Ethyl N-(tert-butoxycarbonyl)oxamate

Cat. No.: B1333540

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A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characteristics of **Ethyl N-(tert-butoxycarbonyl)oxamate**, a key reagent in modern organic chemistry.

This technical document provides an in-depth overview of **Ethyl N-(tert-butoxycarbonyl)oxamate**, a versatile building block, from its initial discovery to its detailed synthesis and characterization. It serves as a practical resource for laboratory work, offering detailed experimental protocols and a summary of its chemical and physical properties.

## Introduction

**Ethyl N-(tert-butoxycarbonyl)oxamate**, also known as N-Boc ethyl oxamate, has emerged as a significant reagent, particularly in the synthesis of N-Boc protected amines. Its discovery and initial application were first reported by Berrée, Michelot, and Le Corre in a 1998 publication in Tetrahedron Letters. They introduced it as a novel nitrogen nucleophile for use in Mitsunobu reactions, a powerful method for converting alcohols into a variety of other functional groups.<sup>[1]</sup> This discovery provided a valuable tool for synthetic chemists, offering a reliable method for the introduction of the widely used tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom.

The primary utility of **Ethyl N-(tert-butoxycarbonyl)oxamate** lies in its ability to participate in reactions like the Mitsunobu reaction to form C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.<sup>[2][3][4][5]</sup>

## Physicochemical Properties and Characterization

A summary of the key physicochemical and characterization data for **Ethyl N-(tert-butoxycarbonyl)oxamate** is presented in the table below. This data is essential for its identification, handling, and use in synthesis.

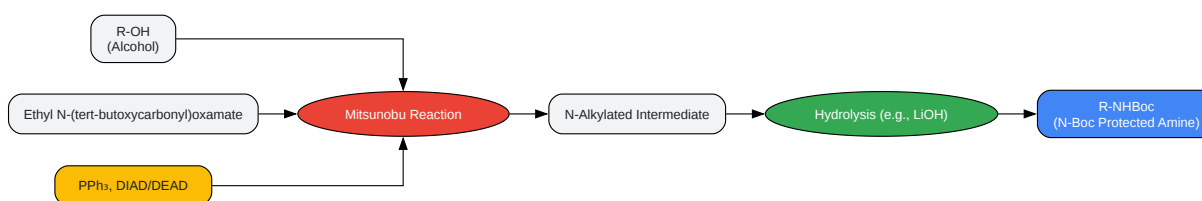
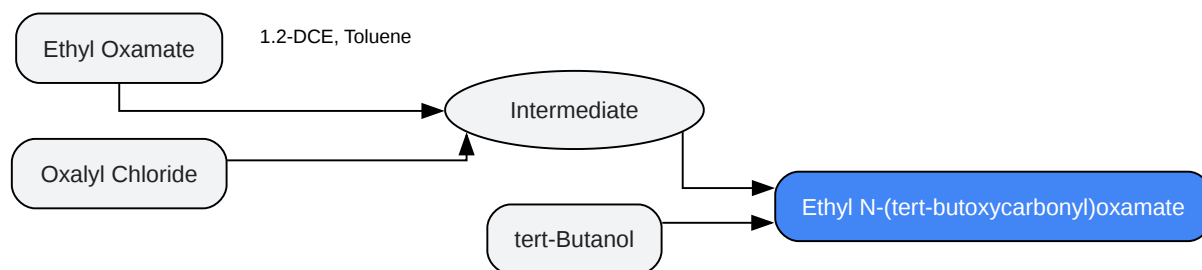
Property	Value
CAS Number	216959-34-1
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>5</sub>
Molecular Weight	217.22 g/mol
Appearance	Colorless to pale yellow liquid/solid
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	5.14 (dt, J = 17.2, 1.4 Hz, 1H), 5.05 (dt, J = 10.4, 1.4 Hz, 1H), 4.43 (bs, 1H), 4.21 (bs, 1H), 1.44 (s, 9H), 1.20 (d, J = 6.8 Hz, 3H)[6]

## First Synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate

The seminal work by Berrée, Michelot, and Le Corre laid the groundwork for the synthesis of this important reagent. A subsequent detailed and scalable procedure, following the originally reported method, was published by van Veen, Wales, and Clayden in 2021.[6] This procedure provides a clear and reproducible pathway for the gram-scale synthesis of **Ethyl N-(tert-butoxycarbonyl)oxamate**.

## Synthetic Pathway

The synthesis involves the reaction of ethyl oxamate with oxalyl chloride, followed by the introduction of the tert-butoxycarbonyl group.



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